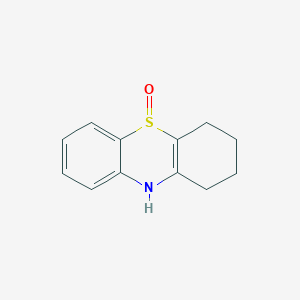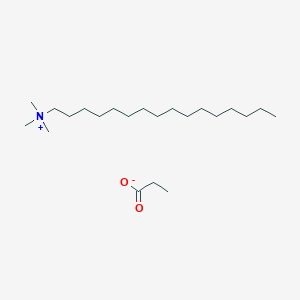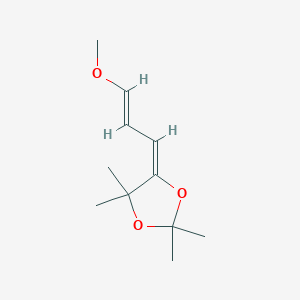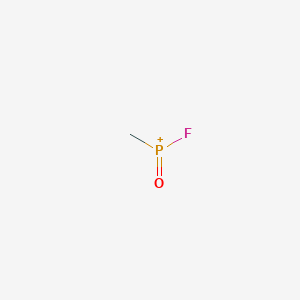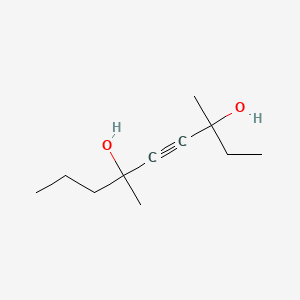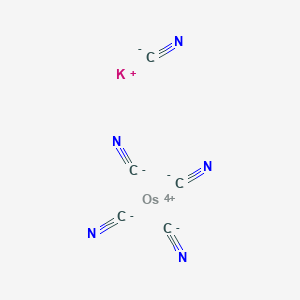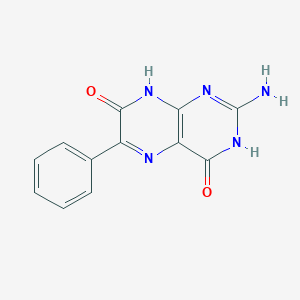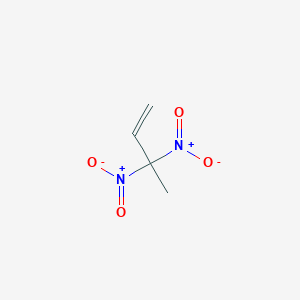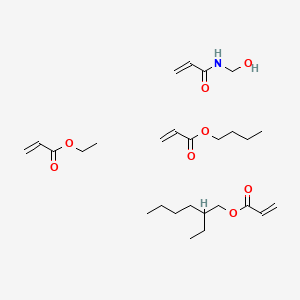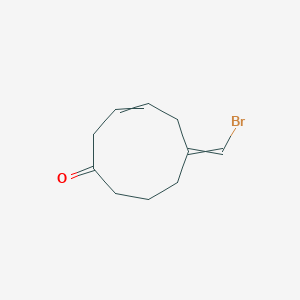![molecular formula C16H16O4 B14661944 2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 49548-35-8](/img/structure/B14661944.png)
2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C16H16O4. It is characterized by the presence of two oxirane (epoxide) rings attached to a naphthalene core via oxymethylene linkages. This compound is known for its unique chemical structure, which imparts specific reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of naphthalene derivatives with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane rings. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction of the oxirane rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of epoxy resins and coatings due to its reactive oxirane rings.
Wirkmechanismus
The mechanism of action of 2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The naphthalene core provides stability and rigidity to the molecule, making it suitable for applications requiring robust materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Similar in structure but with a butane linkage instead of a naphthalene core.
Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-: Contains a phenylene linkage instead of a naphthalene core.
Uniqueness
2,2’-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane) is unique due to its naphthalene core, which imparts specific electronic and steric properties. This makes it more suitable for applications requiring high thermal stability and rigidity compared to its analogs with aliphatic or phenylene linkages .
Eigenschaften
CAS-Nummer |
49548-35-8 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
2-[[1-(oxiran-2-ylmethoxy)naphthalen-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C16H16O4/c1-2-4-14-11(3-1)5-6-15(19-9-12-7-17-12)16(14)20-10-13-8-18-13/h1-6,12-13H,7-10H2 |
InChI-Schlüssel |
OGRULRAOMCDCBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=C(C3=CC=CC=C3C=C2)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



